molecular formula C19H14ClF3N2O3S B12122981 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12122981
M. Wt: 442.8 g/mol
InChI Key: GRGJAQWAZGWUTR-APSNUPSMSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and a phenylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzylidene group and the phenylamino group. Common reagents used in these reactions include thioamides, aldehydes, and halogenated anilines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives with modified functional groups.

Scientific Research Applications

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and chloro substituents enhance its stability and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-27-12-5-3-10(15(9-12)28-2)7-16-17(26)25-18(29-16)24-14-6-4-11(20)8-13(14)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-7-

InChI Key

GRGJAQWAZGWUTR-APSNUPSMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Origin of Product

United States

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